Cas no 3229-40-1 (2H-Isoindol-2-yloxy, 1,3-dihydro-1,3-dioxo-)

3229-40-1 structure
商品名:2H-Isoindol-2-yloxy, 1,3-dihydro-1,3-dioxo-
2H-Isoindol-2-yloxy, 1,3-dihydro-1,3-dioxo- 化学的及び物理的性質
名前と識別子
-
- 2H-Isoindol-2-yloxy, 1,3-dihydro-1,3-dioxo-
- Phthalimide N-oxyl radical
- CFMZSMGAMPBRBE-UHFFFAOYSA-
- AB00534
- 2-hydroxy-1H-isoindol-1,3(2H)-dione
- 2-hydroxyphthalimide;Phthalimide,N-hydroxy-
- N-Hydroxyphthalimide, Vetec(TM) reagent grade, 97%
- 2-hydroxyisoindole-1,3-dione
- 2-hydroxy-1,3-isoindolinedione
- 2-hydroxy-isoindole-1,3-dione
- 1,2-Benzenedicarboximide, N-hydroxy-
- N-hydoxyphthalimide
- N-hyroxyphthalimide
- F1565-0110
- EN300-86453
- A829086
- DTXSID7060170
- N-hydroxylphthalimide
- BRN 0131208
- NSC-770
- N-hydroxyphtalimide
- N-hydroxy-phthalimide
- 1H-Isoindole-1,3(2H)-dione, 2-hydroxy-
- D77696
- 5-21-11-00100 (Beilstein Handbook Reference)
- PD127779
- AM20060443
- 2-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione
- N-Hydroxyphthalimide (NOP)
- CS-W008848
- BXI99M81X0
- N-hydroxy-phtalimide
- NSC770
- BCP21904
- FS-3185
- STL141048
- N-HYDROXYPHTHALIMIDE [MI]
- InChI=1/C8H5NO3/c10-7-5-3-1-2-4-6(5)8(11)9(7)12/h1-4,12H
- 2-hydroxyisoindoline-1,3-dione
- Q26296355
- AKOS002387742
- N-HYDROXYPHTHALIMIDE
- AI3-52074
- NS00042393
- MFCD00005891
- SCHEMBL1410
- N-hydroxypthalimide
- SCHEMBL3182600
- HMS1667D19
- Phthaloxime
- 2-Hydroxy-1H-isoindole-1,3(2H)-dione #
- NHPI
- n-hydroxy phthalimide
- N-Hydroxyphalimide
- N-Hydroxyphthalimide, 97%
- NSC 770
- F 802
- UNII-BXI99M81X0
- EINECS 208-358-1
- 2-Hydroxyisoindolin-1,3-dione
- 2-Hydroxy-1H-isoindole-1,3(2H)-dione
- H0395
- N-(HYDROXY)PHTHALIMDE
- BDBM50125808
- J66
- HY-Y0396
- J-509677
- BP-31016
- CHEMBL276057
- 524-38-9
- N-Hydroxyphthalimide, purum, >=98.0% (T)
- 2-Hydroxyphthalimide
- Phthalimide, N-hydroxy-
- WLN: T56 BVNVJ CQ
- 2-oxidanylisoindole-1,3-dione
- 3229-40-1
- N-hydroxyphthalirnide
- BBL009697
- 1H-Isoindole-1, 2-hydroxy-
-
- インチ: InChI=1S/C8H5NO3/c10-7-5-3-1-2-4-6(5)8(11)9(7)12/h1-4,12H
- InChIKey: CFMZSMGAMPBRBE-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)C(=O)N(C2=O)O
計算された属性
- せいみつぶんしりょう: 163.026943022g/mol
- どういたいしつりょう: 163.026943022g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 57.6Ų
2H-Isoindol-2-yloxy, 1,3-dihydro-1,3-dioxo- 関連文献
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Ling Zhu,Chen Wang,Yanlian Yang,Zhaohui He RSC Adv., 2021,11, 35331-35341
3229-40-1 (2H-Isoindol-2-yloxy, 1,3-dihydro-1,3-dioxo-) 関連製品
- 524-38-9(N-Hydroxyphthalimide)
- 57583-53-6(N,N'-Dihydroxypyromellitimide)
- 2228820-67-3(3-(3-chloro-2-methoxyphenyl)but-3-en-1-amine)
- 183059-24-7(Tert-Butyl 2-hydroxy-2-methylpropylcarbamate)
- 1805938-88-8(3-Amino-2-(difluoromethyl)-5-fluoro-6-nitropyridine)
- 1229225-42-6((aR)-a-Methyl-N-3-(trifluoromethyl)phenylmethyl-1-naphthalenemethanamine Hydrochloride)
- 2171841-41-9(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-carbonyl-3-methylazetidine-3-carboxylic acid)
- 2104923-35-3(1-Butanone, 2-amino-1-(5-thiazolyl)-, (2R)-)
- 495-41-0(1-Phenyl-2-buten-1-one)
- 899944-10-6(7-fluoro-3-{2-oxo-2-(piperidin-1-yl)ethylsulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
